Indirubin E804

Catalog No.
S006263
CAS No.
M.F
C20H19N3O4
M. Wt
365.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indirubin E804

Product Name

Indirubin E804

IUPAC Name

4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2/b23-18+

InChI Key

TWOSIFOFWWXXIG-PTGBLXJZSA-N

SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O

Synonyms

3-[3-[(3,4-dihydroxybutoxy)imino]-1,3-dihydro-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one; E804

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCCC(CO)O

Blocker of the Src-Stat3 signaling pathway
Blocker of the Src-Stat3 signaling pathway; High Quality Biochemicals for Research Uses

Indirubin E804 (CAS 854171-35-0) is a synthetic, cell-permeable derivative of the natural bis-indole alkaloid indirubin. It is engineered for improved physicochemical properties, most notably enhanced solubility compared to the parent compound. While the indirubin class is broadly known for inhibiting Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β), Indirubin E804 has been specifically characterized as a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF1R) and Src-Stat3/5 signaling pathways, which are critical in oncology and angiogenesis research. This targeted activity profile, combined with superior handling characteristics, makes it a distinct tool for cell-based assays and in vivo studies.

Substituting Indirubin E804 with the parent compound, indirubin, or even other common derivatives like indirubin-3'-monoxime, is inadvisable due to profound differences in physical properties and biological targets. Indirubin itself is practically insoluble in water and exhibits very low solubility in common organic solvents, posing significant challenges for stock preparation, formulation, and dose-response accuracy. Indirubin E804 was specifically synthesized to overcome this limitation, offering vastly improved handling. Furthermore, while indirubin and its derivatives broadly inhibit CDKs and GSK-3β, the structural modifications in E804 confer a distinct and potent inhibitory activity against the IGF1R and Src-STAT pathways, making it a non-interchangeable tool for researchers focused on these specific signaling cascades.

Superior DMSO Solubility for Reliable High-Concentration Stock Preparation

A primary procurement driver for Indirubin E804 is its significantly enhanced solubility in DMSO, the standard solvent for in vitro compound screening. Technical datasheets specify its solubility in DMSO as 100 mg/mL, which is approximately 273 mM. This contrasts sharply with the parent indirubin, which is known to be practically insoluble in water and exhibits poor solubility in most organic solvents, presenting a major bottleneck in experimental workflows.

Evidence DimensionSolubility in DMSO
Target Compound Data100 mg/mL (~273 mM)
Comparator Or BaselineIndirubin: Very low, practically insoluble
Quantified DifferenceOrders of magnitude higher, enabling concentrated stock solutions
ConditionsStandard laboratory conditions (25°C)

This enables the preparation of reliable, high-concentration stock solutions, which is critical for accurate dose-response curves, high-throughput screening, and preventing compound precipitation in assays.

Potent Angiosuppressive Activity Surpassing Indirubin-3'-oxime

Indirubin E804 demonstrates superior anti-angiogenic properties when directly compared to the widely studied derivative, indirubin-3'-oxime. In in vitro assays with human umbilical vein endothelial cells (HUVECs), Indirubin E804 showed significantly greater potency in inhibiting cell proliferation, migration, and tube formation at concentrations of 1 µM and above. In an ex vivo rat aortic ring assay, 4 µM of E804 was sufficient to completely suppress the sprouting of endothelial cells.

Evidence DimensionAnti-angiogenic potency
Target Compound DataSignificantly more potent at ≥ 1 µM; complete sprout suppression at 4 µM
Comparator Or BaselineIndirubin-3'-oxime: Less potent at equivalent concentrations
Quantified DifferenceQualitatively superior angiosuppressive effect observed in multiple assays
ConditionsHUVEC proliferation, migration, tube formation assays; rat aortic ring assay

For researchers studying angiogenesis, this compound provides a more potent tool, allowing for stronger inhibitory effects at lower, more specific concentrations than other common indirubin analogs.

Defined Sub-Micromolar Potency Against Insulin-like Growth Factor 1 Receptor (IGF1R)

Indirubin E804 is a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF1R), a key target in cancer therapy. It exhibits an IC50 value of 0.65 µM against IGF1R. This provides a clear, quantitative benchmark of its activity against a specific, therapeutically relevant kinase that is distinct from the primary CDK/GSK-3 targets of the parent indirubin structure.

Evidence DimensionInhibitory Potency (IC50) against IGF1R
Target Compound Data0.65 µM (650 nM)
Comparator Or BaselineParent Indirubin: Primarily characterized as a CDK/GSK-3β inhibitor (IC50 values for GSK-3β ~600 nM, CDK5 ~5.5 µM)
Quantified DifferenceProvides potent, characterized activity against a different class of kinase target (receptor tyrosine kinase).
ConditionsIn vitro kinase assay

This defined potency against IGF1R makes it the appropriate choice over other indirubins for researchers specifically investigating IGF-1 signaling pathways in cancer.

High-Throughput or High-Concentration Screening Campaigns

The excellent solubility of Indirubin E804 in DMSO (100 mg/mL) makes it highly suitable for automated liquid handling and the creation of multi-point dilution series for large-scale screening, a task that is difficult and unreliable with poorly soluble parent indirubin.

In Vitro and In Vivo Models of Angiogenesis

As a more potent inhibitor of endothelial cell proliferation, migration, and neovessel formation than indirubin-3'-oxime, Indirubin E804 is the preferred reagent for studies aiming to achieve maximal suppression of angiogenesis in models such as HUVEC tube formation, aortic ring assays, and Matrigel plug assays.

Investigating IGF-1R and STAT3/5 Signaling in Cancer Models

For cell-based studies focused on inhibiting the IGF-1 or STAT3/5 signaling pathways in cancer cell lines, Indirubin E804 is a superior choice over generic CDK/GSK-3 inhibitors. Its characterized potency against IGF1R and its demonstrated ability to inhibit STAT3/5 activation provide targeted efficacy for these specific pathways.

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

365.13755610 g/mol

Monoisotopic Mass

365.13755610 g/mol

Heavy Atom Count

27

Dates

Last modified: 09-13-2023

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